molecular formula C18H20N4O B8268264 3,7,7-Trimethyl-4-(pyridin-2-yl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

3,7,7-Trimethyl-4-(pyridin-2-yl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B8268264
M. Wt: 308.4 g/mol
InChI Key: TXDQGBBBTIUCBD-UHFFFAOYSA-N
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Description

3,7,7-Trimethyl-4-(pyridin-2-yl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly as a core structure for developing kinase inhibitors. This compound belongs to the pyrazolo[3,4-b]quinoline family, a class of nitrogen-containing heterocycles known for their diverse biological activities and ability to interact with adenine-binding sites of various kinases. Its specific molecular architecture, featuring a fused pyrazole and quinoline system with a strategically positioned pyridinyl substituent, makes it a valuable precursor for creating potent and selective therapeutic agents. Recent research highlights the application of this very scaffold in the design and synthesis of novel compounds evaluated as potent and selective inhibitors of Cyclin-Dependent Kinase 9 (CDK9) , a key regulator of transcription. Inhibition of CDK9 is a promising therapeutic strategy in oncology for targeting transcriptional dependencies in cancers. The structural motifs present in this compound are also recognized in other kinase-targeting agents; for instance, the pyrazolo[3,4-d]pyrimidine core is a well-established privileged scaffold in kinase inhibitor drug discovery , underscoring the broader potential of such heterocyclic systems. Consequently, this molecule serves as a critical intermediate for researchers exploring new treatments for cancer and other diseases driven by dysregulated kinase signaling, providing a versatile template for structure-activity relationship (SAR) studies and lead optimization.

Properties

IUPAC Name

3,7,7-trimethyl-4-pyridin-2-yl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-10-14-16(11-6-4-5-7-19-11)15-12(20-17(14)22-21-10)8-18(2,3)9-13(15)23/h4-7,16H,8-9H2,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDQGBBBTIUCBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,7,7-Trimethyl-4-(pyridin-2-yl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a compound belonging to the pyrazoloquinoline class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. The following sections will explore its biological activity in detail, supported by data tables and relevant case studies.

  • Molecular Formula : C18H20N4O
  • Molecular Weight : 308.38 g/mol
  • CAS Number : 1062138-03-7

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various pyrazolo compounds that demonstrated activity against a range of bacterial strains including E. coli and Staphylococcus aureus. For instance, certain derivatives showed inhibition zones greater than 15 mm at concentrations of 50 µg/mL .

CompoundBacterial StrainInhibition Zone (mm)
3aE. coli18
3bStaphylococcus aureus20

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In a carrageenan-induced paw edema model in rats, it was found to reduce swelling significantly compared to the control group. The percentage inhibition of edema was approximately 70% at a dose of 10 mg/kg.

TreatmentEdema Inhibition (%)
Control0
Compound (10 mg/kg)70
Indomethacin (10 mg/kg)80

3. Anticancer Activity

The anticancer potential of pyrazolo compounds has also been explored. A recent study evaluated the cytotoxic effects of related derivatives on various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were found to be promising:

Cell LineIC50 (µM)
MCF-715
HeLa12

These results suggest that the compound may inhibit cancer cell proliferation effectively.

4. Neuroprotective Properties

Additionally, neuroprotective activities have been reported for compounds within this class. In vitro studies demonstrated that certain derivatives could protect neuronal cells from oxidative stress-induced apoptosis.

Case Study 1: Synthesis and Evaluation

A study published in a peer-reviewed journal synthesized several pyrazoloquinoline derivatives and evaluated their biological activities. Among these, the compound showed significant inhibition of COX-2 enzyme activity, which is crucial in inflammatory processes . This research underscores the potential application of this compound in treating inflammatory diseases.

Case Study 2: Structure-Activity Relationship (SAR)

An investigation into the structure-activity relationship of various pyrazolo compounds revealed that modifications at specific positions significantly enhanced biological activity. For example, substituents on the pyridine ring were found to increase anti-inflammatory potency by up to threefold compared to unsubstituted derivatives .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents at the 4-position of the pyrazoloquinoline core. Examples include:

  • Phenyl derivatives : e.g., 4-phenyl (I2), 4-(4-methoxyphenyl) (I4), 4-(2-chlorophenyl) (I5) .
  • Heteroaromatic derivatives : e.g., 4-(pyridin-2-yl) (target compound), 4-(3-pyridinyl) .
  • Acylated derivatives : e.g., 9-(furan-2-carbonyl) (P1–P10) .
Table 1: Substituent Impact on Physical Properties
Compound Substituent Yield (%) Melting Point (°C) Notable IR Peaks (cm⁻¹)
Target Compound Pyridin-2-yl N/A N/A 3435 (OH tautomerism), 3239 (NH)
I2 Phenyl 70 296–298 3435 (OH), 3025 (Ar C-H)
I4 4-Methoxyphenyl 61 286–287 3445 (OH), 1263 (C-O)
I5 2-Chlorophenyl 64 >300 3456 (OH), 776 (substituted Ar)
P1 p-Tolyl + furanoyl 65 162–163 3387 (OH), 1680 (C=O)
65A (from docking) 2-Methoxyphenyl N/A N/A N/A (ΔG = -8.9 kcal/mol)

Key Observations :

  • Electron-withdrawing groups (e.g., Cl in I5, Br in I7) increase melting points (>300°C) due to enhanced intermolecular interactions .
  • Methoxy groups (I4) lower melting points (286–287°C) by reducing packing efficiency .
  • Acylation (e.g., furanoyl in P1) significantly reduces melting points (162–163°C) by disrupting crystallinity .

Spectroscopic Characteristics

  • IR Spectroscopy: All analogs exhibit broad OH peaks (~3400 cm⁻¹) from cyclohexanone tautomerism and NH stretches (~3230 cm⁻¹). Substituent-specific peaks include C=O (1680 cm⁻¹ in P1) and C-Br (776 cm⁻¹ in I7) .
  • NMR : Aromatic protons in phenyl derivatives (I2, I5) resonate at δ 7.2–7.8 ppm, while pyridinyl protons (target compound) show distinct splitting due to heteroaromaticity .
Anti-Tubercular Activity:
  • 3-Bromophenyl derivative (I7): Exhibited 69% yield and notable activity against Mycobacterium tuberculosis (MIC = 2.5 µg/mL) .
  • 4-Nitrophenyl derivative (P9) : Demonstrated enhanced potency due to electron-withdrawing nitro groups .
Anti-Alzheimer’s Potential:

Preparation Methods

Reaction Design and Substrate Selection

This approach adapts a patent-described method for benzo[h]pyrazolo[3,4-b]quinolines. The target compound is synthesized via a one-pot reaction involving:

  • 5-amino-3-methyl-1-phenylpyrazole (or its pyridinyl analog),

  • 2-pyridinecarboxaldehyde (replacing p-fluorobenzaldehyde),

  • 2-hydroxy-1,4-naphthoquinone (lawsone),

  • 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF₄) ionic liquid.

The ionic liquid acts as a dual solvent and catalyst, enhancing reaction rates and yields.

Mechanistic Pathway

  • Knoevenagel Condensation : Lawsone reacts with 2-pyridinecarboxaldehyde to form a α,β-unsaturated ketone.

  • Michael Addition : The pyrazole amine attacks the ketone, forming a C–N bond.

  • Cyclization : Intramolecular dehydration yields the pyrazoloquinoline core.

  • Oxidation : The intermediate is oxidized to introduce the ketone at position 5.

Optimization Data

ParameterOptimal ConditionYield (%)
Temperature80°C78
Reaction Time3 hours
Ionic Liquid Loading15 mol%

This method achieves moderate yields but requires precise control of stoichiometry to avoid side products.

Microwave-Assisted Cyclocondensation

Methodology

Inspired by microwave-assisted synthesis of bis-pyrazolopyridines, this route employs:

  • 3-amino-2-butenenitrile and 2-hydrazinopyridine to form 5-amino-3-methyl-1-(pyridin-2-yl)pyrazole ,

  • Cyclohexanedione derivatives as cyclic 1,3-dicarbonyl components.

Microwave irradiation (250°C, 15 minutes) accelerates the cyclocondensation step, reducing reaction times from hours to minutes.

Key Advantages

  • Efficiency : 85–90% yields reported for analogous compounds.

  • Regioselectivity : Microwave conditions favor formation of the 3,7,7-trimethyl configuration.

Limitations

  • High energy input required.

  • Scalability challenges in non-specialized reactors.

Friedländer Condensation Followed by Cyclization

Classical Quinoline Synthesis

The Friedländer reaction constructs the quinoline core via condensation of 2-aminobenzaldehyde with cyclohexanone . Subsequent steps include:

  • Esterification : Conversion of quinoline-3-carboxylic acid to its ethyl ester using ethanol/H₂SO₄.

  • Chlorination : Treatment with POCl₃ to form 2-chloroquinoline-3-carbonyl chloride.

  • Pyrazole Fusion : Reaction with 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine under alkaline conditions.

Yield Comparison

StepYield (%)
Friedländer Condensation65
Esterification82
Cyclization70

This multi-step approach is reliable but labor-intensive, with a cumulative yield of ~37%.

Solvent-Free Three-Component Reaction

Reaction Components

Adapting methods for pyrazoloquinolines, this strategy combines:

  • 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine ,

  • Dimethyl acetylenedicarboxylate (DMAD),

  • Cyclohexanone .

Mechanism

  • Enamine Formation : Cyclohexanone reacts with the pyrazole amine.

  • [2+2] Cycloaddition : DMAD inserts into the enamine, forming the quinoline ring.

  • Aromatization : Elimination of methanol yields the final product.

Conditions and Outcomes

  • Solvent : None (neat conditions).

  • Temperature : 120°C, 6 hours.

  • Yield : 68% with >95% purity by HPLC.

Catalytic C–H Functionalization

Modern Transition Metal Catalysis

A novel route employs palladium(II) acetate to mediate direct C–H activation at the pyridine ring. Key steps:

  • Coupling : 3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile reacts with 2-bromopyridine.

  • Cyclization : Intramolecular Heck reaction forms the pyrazole ring.

Performance Metrics

Catalyst LoadingLigandYield (%)
5 mol% Pd(OAc)₂Xantphos72
5 mol% Pd(OAc)₂BINAP65

This method is atom-economical but requires expensive catalysts and inert conditions.

Comparative Analysis of Methods

Table 1. Method Efficiency and Practicality

MethodYield (%)TimeCostScalability
MCR with Ionic Liquids783 hoursMediumModerate
Microwave-Assisted85–9015 minutesHighLow
Friedländer Condensation3724 hoursLowHigh
Solvent-Free MCR686 hoursLowHigh
C–H Functionalization728 hoursHighLow

Q & A

Q. How to reconcile discrepancies in reported synthetic yields (e.g., 50% vs. 75%)?

  • Methodology :
  • Reaction monitoring : Track intermediates via TLC or inline IR. Optimize stoichiometry (e.g., 1.2 eq. of alkylating agents) and solvent purity .
  • Reproducibility checks : Repeat reactions under identical conditions (same batch of reagents, equipment calibration). Publish detailed logs of temperature ramps and mixing speeds .

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